cis-1,1,3,4-Tetramethylcyclopentane

Description

Contextual Significance of Substituted Cyclopentane (B165970) Systems in Chemical Sciences

Substituted cyclopentane rings are fundamental structural motifs in a vast array of chemical compounds. Their significance stems from their presence in numerous natural products, including terpenes, steroids, and prostaglandins. researchgate.nettaylorandfrancis.com One of the most critical five-membered rings in nature is the sugar ribose, which forms the backbone of DNA and RNA. libretexts.org

The cyclopentane framework provides a versatile scaffold for constructing complex molecular architectures. In materials science, its derivatives are explored for developing new materials. ontosight.ai In medicinal chemistry, the conformationally constrained nature of the cyclopentane ring is exploited to design molecules with specific shapes to interact with biological targets like enzymes and receptors. The stability of the cyclopentane ring, which has minimal angle strain in its puckered conformations, makes it a reliable building block in organic synthesis. lumenlearning.compressbooks.pub Researchers study substituted cyclopentanes to understand how the placement and orientation of substituents influence the ring's conformation and reactivity, providing insights that are crucial for drug design and the synthesis of complex natural products. acs.org

Principles of Stereoisomerism and Enantiomeric Complexity in Tetramethylcyclopentanes

Stereoisomerism is a critical concept in understanding the three-dimensional nature of molecules. Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. wikipedia.org This phenomenon is particularly evident in substituted cycloalkanes like the tetramethylcyclopentanes.

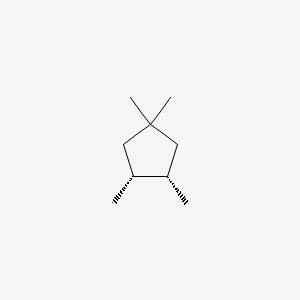

The structure of 1,1,3,4-tetramethylcyclopentane allows for multiple stereoisomers due to the presence of chiral centers at carbons 3 and 4. The "cis" and "trans" prefixes describe the relative orientation of the substituents at these positions. wikipedia.orgyoutube.com

Cis-isomer : The methyl groups at C3 and C4 are on the same side of the cyclopentane ring. This specific isomer is designated as cis-1,1,3,4-tetramethylcyclopentane. nist.gov

Trans-isomer : The methyl groups at C3 and C4 are on opposite sides of the ring.

These are diastereomers of each other, meaning they are stereoisomers that are not mirror images. wikipedia.org Furthermore, the cis-isomer itself is chiral and exists as a pair of enantiomers (non-superimposable mirror images): (3S,4R)-1,1,3,4-tetramethylcyclopentane and (3R,4S)-1,1,3,4-tetramethylcyclopentane. nih.govuni.lu Enantiomers have identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light and other chiral molecules. wikipedia.orgyoutube.com The complexity doesn't end there, as other constitutional isomers like 1,1,2,3-tetramethylcyclopentane and 1,1,2,4-tetramethylcyclopentane also exist, each with its own set of stereoisomers. nist.govnist.govnist.gov

Evolution of Research Paradigms for Alicyclic Hydrocarbons

The study of alicyclic hydrocarbons, which are cyclic compounds that behave chemically like their open-chain (aliphatic) counterparts, has evolved significantly over the past century. taylorandfrancis.comtaylorandfrancis.com Early research in the late 19th and early 20th centuries, pioneered by chemists like Otto Wallach, focused on the isolation and structural elucidation of naturally occurring alicyclic compounds, particularly terpenes. taylorandfrancis.com Wallach's work was so fundamental that he was awarded the Nobel Prize in Chemistry in 1910 "in recognition of his services to organic chemistry and the chemical industry by his pioneer work in the field of alicyclic compounds". taylorandfrancis.com

A major theoretical leap came with Adolf von Baeyer's "Strain Theory," which attempted to explain the relative stabilities of cycloalkanes by assuming they were planar rings. pressbooks.pub This theory correctly predicted the high reactivity of small rings like cyclopropane (B1198618) and cyclobutane (B1203170) due to significant angle strain. libretexts.orglumenlearning.com However, it incorrectly predicted that cyclopentane would be more stable than cyclohexane (B81311). pressbooks.pub

The limitations of Baeyer's theory led to the understanding that most cycloalkanes are not planar. Instead, they adopt puckered or folded three-dimensional conformations, such as the "envelope" and "half-chair" forms of cyclopentane, to relieve both angle strain and torsional strain (eclipsing interactions between adjacent hydrogen atoms). lumenlearning.comyoutube.com This conformational analysis, greatly aided by the development of spectroscopic techniques like NMR spectroscopy, marked a paradigm shift in the study of alicyclic compounds. chegg.com Modern research has moved beyond basic structural and stability questions to focus on the application of these molecules in synthesis, materials science, and as probes for understanding complex chemical and biological processes. researchgate.netslideshare.net

Structure

3D Structure

Properties

CAS No. |

53907-60-1 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

(3S,4R)-1,1,3,4-tetramethylcyclopentane |

InChI |

InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3/t7-,8+ |

InChI Key |

OWHFMVURUNNXMJ-OCAPTIKFSA-N |

Isomeric SMILES |

C[C@@H]1CC(C[C@@H]1C)(C)C |

Canonical SMILES |

CC1CC(CC1C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 1,1,3,4 Tetramethylcyclopentane and Its Functionalized Congeners

Retrosynthetic Analysis and Strategic Disconnections for Methylated Cyclopentane (B165970) Cores

The synthesis of complex cyclic molecules like cis-1,1,3,4-tetramethylcyclopentane begins with a logical deconstruction of the target, known as retrosynthetic analysis. The primary challenge in cyclopentane synthesis lies in overcoming the inherent entropic and enthalpic barriers to forming a five-membered ring, a situation exacerbated by the need for stereocontrol at multiple centers. baranlab.org

A primary retrosynthetic strategy for the cis-1,1,3,4-tetramethylcyclopentane core involves a [3+2] cycloaddition , a powerful method for forming five-membered rings. organic-chemistry.org This disconnection breaks the ring into a three-carbon and a two-carbon synthon. For instance, the C2-C3 and C5-C1 bonds could be disconnected, suggesting a reaction between a substituted propane (B168953) derivative (the C3 component) and a vinyl cation equivalent (the C2 component).

Another key disconnection strategy is intramolecular cyclization . This approach involves breaking one of the C-C bonds within the cyclopentane ring to reveal a linear precursor. A logical disconnection is at the C2-C3 bond, suggesting an intramolecular 5-endo-trig cyclization of a substituted heptenyl radical, cation, or anion. The Thorpe-Ingold effect, where the gem-dimethyl group at the C1 position can facilitate ring closure, makes this a favorable strategy. baranlab.org

Further disconnections focus on the introduction of the methyl substituents. The bond between the C3-methyl or C4-methyl group and the ring could be disconnected, pointing to a stereoselective alkylation of a cyclopentanone (B42830) or cyclopentene (B43876) precursor. The most challenging disconnection is the C3-C4 bond, which would imply a convergent strategy joining two complex fragments, a less common but potentially powerful approach. The cis-relationship between the C3 and C4 methyl groups suggests a final-step hydrogenation of an unsaturated precursor, where a directing group or catalyst controls the facial approach of hydrogen. nih.govresearchgate.net

Diastereoselective and Enantioselective Pathways for cis-1,1,3,4-Tetramethylcyclopentane Construction

Achieving the specific cis-1,3,4-stereochemistry of the target molecule requires precise control over the spatial arrangement of atoms during synthesis. This is accomplished through diastereoselective and enantioselective reactions that favor the formation of one stereoisomer over others.

Catalytic Asymmetric Cyclization Strategies

Modern organic synthesis heavily relies on catalytic methods to build chiral molecules. For polysubstituted cyclopentanes, several powerful strategies have emerged.

Domino reactions , or cascade sequences, initiated by organocatalysts or metal complexes, can rapidly build molecular complexity. nih.govnih.gov For example, N-Heterocyclic Carbene (NHC) catalysis can be used in Michael/Michael/esterification domino reactions. In a hypothetical application, an α,β-unsaturated aldehyde could react with a suitably substituted nitroallylic acetate (B1210297) to form a tetrasubstituted cyclopentane core with high stereocontrol, which could then be converted to the target alkane. nih.gov

Rhodium-catalyzed domino sequences offer another convergent strategy. The coupling of vinyldiazoacetates with allyl alcohols can generate cyclopentanes with four contiguous stereocenters in high yield and as single diastereomers. nih.gov By carefully selecting the starting materials, this method could be adapted to forge the framework of cis-1,1,3,4-tetramethylcyclopentane.

[3+2] Cycloadditions can also be rendered asymmetric. The use of a chiral titanium-salen complex can catalyze the formal cycloaddition of cyclopropyl (B3062369) ketones with alkenes, constructing two C-C bonds and two adjacent stereocenters with excellent diastereo- and enantioselectivity. organic-chemistry.org This method provides a template for controlling the relative stereochemistry of substituents on a cyclopentane ring.

Table 1: Selected Asymmetric Catalytic Methods for Cyclopentane Synthesis

| Catalytic System | Reaction Type | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Rh2(DOSP)4 / Sc(OTf)3 | Domino Reaction (Carbene/Allyl Alcohol) | Forms four contiguous stereocenters. | >30:1 dr, 99% ee | nih.gov |

| N-Heterocyclic Carbene (NHC) | Domino Reaction (Michael/Michael) | Asymmetric synthesis of tetrasubstituted cyclopentanes. | Good d.r. and e.r. | nih.gov |

| Chiral Ti(salen) Complex | Formal [3+2] Cycloaddition | Constructs two contiguous stereocenters. | Excellent d.r. and e.r. | organic-chemistry.org |

| Rh-catalyzed C-C/C-H activation | Cascade Reaction | Rapid access to polysubstituted cores. | High ee (e.g., 98% ee) | nih.gov |

Chiral Auxiliary-Mediated Approaches to Stereocontrol

A classic yet effective strategy for stereocontrol involves the temporary incorporation of a chiral auxiliary. wikipedia.org This chiral unit directs the stereochemical outcome of a reaction and is subsequently removed.

For the synthesis of a precursor to cis-1,1,3,4-tetramethylcyclopentane, one could employ an oxazolidinone auxiliary, as popularized by David A. Evans. By attaching this auxiliary to a cyclopentanone precursor to form an enolate, subsequent alkylation reactions can be directed to a specific face of the molecule. A sequential, diastereoselective methylation could install the C3 and C4 methyl groups with the desired relative stereochemistry.

Alternatively, camphorsultam can serve as a robust chiral auxiliary, for instance, in directing Michael additions or alkylations on an α,β-unsaturated cyclopentenone system. wikipedia.org A Diels-Alder reaction using a chiral sugar derivative as the dienophile is another powerful method for creating asymmetrically substituted cyclopentanes, which can later be elaborated into the target structure. nih.gov After establishing the crucial stereocenters, the auxiliary is cleaved to yield the chiral cyclopentane core.

Diastereoselective Hydrogenation of Unsaturated Precursors

The most direct route to the cis stereochemistry at the C3 and C4 positions is through the diastereoselective hydrogenation of a tetrasubstituted cyclopentene precursor. The stereochemical outcome of hydrogenation is dictated by the catalyst and the steric and electronic properties of the substrate.

A key strategy is directed hydrogenation , where a functional group on the substrate coordinates to the heterogeneous catalyst and directs hydrogen delivery to one face of the double bond. For example, the presence of a hydroxyl group can direct hydrogenation to the syn face. nih.govresearchgate.net A recent development involves using a Pt-Ni bimetallic alloy catalyst, which shows high diastereoselectivity for the hydrogenation of sterically hindered, tetrasubstituted olefins within a cyclopentene scaffold. The oxophilic nickel atoms are thought to adsorb a hydroxyl directing group, while the platinum atoms deliver hydrogen, leading to cyclopentanol (B49286) products with three contiguous stereocenters. nih.govresearchgate.net A hypothetical precursor like 1,3-dimethyl-4-methylenecyclopentan-1-ol could be hydrogenated in this manner to install the C4-methyl and C3-hydrogen in a cis relationship.

The choice of catalyst is critical. While homogeneous catalysts can struggle with sterically crowded tetrasubstituted olefins, heterogeneous catalysts like Platinum(IV) oxide (Adams' catalyst) or palladium on carbon are often effective, with the substrate adsorbing to the catalyst surface from its less hindered face, typically leading to syn-addition of hydrogen. acs.org This principle has been used to establish the cis-configuration in disubstituted cyclopentanes via hydrogenation of isomeric alkene mixtures. researchgate.net

Novel Cyclization and Ring-Forming Reactions

The field of organic synthesis is continually evolving, providing new and innovative ways to construct cyclic systems.

Radical cyclizations offer a powerful method for ring formation under mild conditions, with high functional group tolerance. clockss.org For example, a 1,6-diene precursor could undergo a thiyl radical addition-cyclization sequence to form a functionalized cyclopentane ring. clockss.org

Transition metal-catalyzed C-C bond activation is an emerging strategy that allows for the rearrangement of strained rings into more complex scaffolds. For instance, Rh-catalyzed C–C/C–H activation cascades of 3-arylcyclopentanones can provide rapid and enantioselective access to complex polycyclic systems, demonstrating the power of C-C bonds as synthetic handles. nih.gov While not a direct cyclization, such methods could be used to elaborate a simpler cyclopentane core. Furthermore, visible-light-mediated copper-catalyzed [3+2] cycloadditions provide a modern, energy-efficient route to aminated cyclopentane derivatives. organic-chemistry.org

Green Chemistry Principles in the Design of cis-1,1,3,4-Tetramethylcyclopentane Synthesis

Applying green chemistry principles to synthetic design aims to reduce environmental impact by using renewable resources, minimizing waste, and employing safer chemical processes.

A green synthesis of a cyclopentane core could begin with biomass-derived starting materials . Furfural (B47365), a platform chemical derived from non-edible lignocellulosic biomass like hemicellulose, can be converted into cyclopentanone through an aqueous-phase hydrogenation-rearrangement tandem reaction. researchgate.netacs.org This bio-based cyclopentanone serves as a valuable precursor. Further research has established a green route from furfuryl alcohol to cyclopentane-1,3-dione, another key intermediate. maastrichtuniversity.nlrsc.org

From a bio-derived cyclopentanone, the synthesis of cis-1,1,3,4-tetramethylcyclopentane would proceed via methylation and reduction steps. Green chemistry principles would favor:

Catalytic Methods: Employing high-turnover, reusable catalysts for methylation and hydrogenation steps to minimize stoichiometric waste. For example, the use of a robust, recyclable Ni–Cu@MOF-5 catalyst has been demonstrated for the selective hydrogenation of furfural to cyclopentanone. researchgate.netacs.org

Atom Economy: Designing tandem or one-pot reactions to reduce the number of intermediate workup and purification steps, thereby saving solvents and energy.

Safer Solvents: Utilizing water or other environmentally benign solvents where possible. The hydrogenation of furfural to cyclopentanone has been successfully achieved in pure water. researchgate.net

By integrating renewable feedstocks with efficient, catalyst-driven transformations, the synthesis of complex molecules like cis-1,1,3,4-tetramethylcyclopentane can be aligned with the goals of sustainable chemical manufacturing.

Mechanistic Investigations of Chemical Transformations Involving Cis 1,1,3,4 Tetramethylcyclopentane

Reaction Kinetics and Thermodynamic Analyses of Formation and Derivativatization Processes

The formation and reactions of cis-1,1,3,4-tetramethylcyclopentane are governed by kinetic and thermodynamic principles. Thermodynamic data, in particular, offers a quantitative measure of the compound's stability and the energy changes associated with its reactions. The National Institute of Standards and Technology (NIST) has documented thermodynamic properties for this compound. ontosight.ai

Calculated thermodynamic values provide insight into the compound's behavior. chemeo.comchemeo.com For instance, the standard Gibbs free energy of formation (ΔfG°) indicates the spontaneity of formation from its elements, while the enthalpy of formation (ΔfH°gas) reflects its stability relative to its constituent elements in their standard states. chemeo.com The enthalpy of vaporization (ΔvapH°) and fusion (ΔfusH°) quantify the energy required for phase changes. chemeo.comchemeo.com

Below is a table of key thermodynamic properties for cis-1,1,3,4-tetramethylcyclopentane.

| Thermodynamic Property | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 40.54 | kJ/mol | Joback Method chemeo.comchemeo.com |

| Enthalpy of Formation, gas (ΔfH°gas) | -194.05 | kJ/mol | Joback Method chemeo.comchemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 8.84 | kJ/mol | Joback Method chemeo.comchemeo.com |

| Enthalpy of Vaporization (ΔvapH°) | 34.12 | kJ/mol | Joback Method chemeo.comchemeo.com |

| Boiling Point (Tboil) | 403.29 ± 0.15 | K | NIST chemeo.com |

| Melting Point (Tfus) | 167.63 ± 0.05 | K | NIST chemeo.com |

| Critical Temperature (Tc) | 610.26 | K | Joback Method chemeo.com |

| Critical Pressure (Pc) | 2704.22 | kPa | Joback Method chemeo.comchemeo.com |

This table is interactive. Click on the headers to sort.

From a kinetic standpoint, the formation of substituted cyclopentanes can be achieved through various synthetic routes, including the ring contraction of cyclohexane (B81311) derivatives google.com and the catalytic hydrogenation of corresponding cyclopentadiene (B3395910) precursors. The rates of these reactions are highly dependent on factors such as the choice of catalyst, temperature, and pressure.

Elucidation of Transient Intermediates in Cyclopentane (B165970) Functionalization

The functionalization of substituted cyclopentanes often proceeds through highly reactive, transient intermediates whose detection and characterization are key to understanding the reaction mechanism.

Carbocation Intermediates: In many acid-catalyzed reactions, such as rearrangements, carbocations are pivotal intermediates. msu.edu For instance, the protonation of a double bond or an alcohol can lead to the formation of a carbocation, which may then undergo shifts of alkyl groups or hydrides to yield a more stable carbocation. msu.edu Semipinacol rearrangements, which can occur under basic conditions, also involve complex intermediates on the path to ring expansion or contraction without necessarily forming a discrete carbocation. libretexts.org The stability of the cyclopentane ring compared to smaller rings like cyclobutane (B1203170) can be a driving force for rearrangements that proceed via these charged intermediates. reddit.com

Organometallic Intermediates: Catalytic cycles involving transition metals frequently feature organometallic intermediates. In gold-catalyzed reactions of enynes, for example, species described as cyclopropyl (B3062369) gold(I) carbenes have been identified as key intermediates that can undergo subsequent reactions. acs.org Similarly, palladium-catalyzed oxidations of cyclic ketones are proposed to proceed via the formation of new palladium-carbon bonds, creating organopalladium intermediates that are central to the catalytic cycle. acs.org

Radical Intermediates: Some transformations involve radical species. Modern techniques, including online mass spectrometry, have enabled the real-time capture and identification of fleeting radical intermediates in complex enzymatic reactions, providing a template for how such species could be studied in non-biological systems. nih.gov

Catalytic Reaction Mechanisms (e.g., in hydrogenation, alkylation, or rearrangement)

Catalysis is essential for many transformations involving substituted cyclopentanes, offering efficient and selective pathways for their synthesis and modification.

Hydrogenation: The synthesis of cis-1,1,3,4-tetramethylcyclopentane can be achieved via the catalytic hydrogenation of a tetramethylcyclopentadiene precursor. This reaction typically employs a metal catalyst, such as palladium (Pd) or platinum (Pt) supported on carbon, under conditions of elevated hydrogen pressure and temperature to ensure the complete saturation of the cyclopentene (B43876) ring.

Alkylation: Introducing additional alkyl groups onto a cyclopentane ring can be accomplished through catalytic alkylation. Research has demonstrated manganese-catalyzed methylation processes that can functionalize molecules under mild conditions. nih.gov Furthermore, photoredox catalysis can be used for tert-alkylation by generating tertiary alkyl radicals from precursors, which then add to substrates like enamides. rsc.org

Rearrangement and Carbonylation: Catalysts can mediate complex skeletal rearrangements. Acid-catalyzed rearrangements of cyclic alcohols or alkenes often proceed through carbocation intermediates, where the catalyst facilitates the formation of the initial cation. msu.edu Transition metals can also catalyze unique rearrangements. For example, palladium(II) chloride in methanol (B129727) can catalyze the carbonylation of alkyl-substituted cyclic ketones, leading to ring-opened diester products through a mechanism involving CO insertion into a palladium-carbon bond. acs.org

| Reaction | Catalyst System | Key Mechanistic Features |

| Hydrogenation | Pd/C or Pt/C | Addition of hydrogen across double bonds. |

| Methylation | Manganese complex | C1 alkylation using methanol. nih.gov |

| tert-Alkylation | PDI (photocatalyst) | Generation of tert-alkyl radicals via Single Electron Transfer (SET). rsc.org |

| Carbonylation | PdCl2 / CO | Initial addition of a palladium species to the ketone, followed by CO insertion and ring cleavage. acs.org |

| Rearrangement | Acid (e.g., H+) | Formation of carbocation intermediates followed by alkyl or hydride shifts. msu.edu |

This table is interactive. Click on the headers to sort.

Radical and Ionic Pathways in the Reactivity of Substituted Cyclopentanes

The reactivity of cis-1,1,3,4-tetramethylcyclopentane and related structures is primarily dictated by two fundamental mechanistic routes: ionic and radical pathways.

Ionic Pathways: These pathways are characterized by the involvement of charged intermediates, such as carbocations or carbanions.

Cationic Mechanisms: Acid-catalyzed rearrangements are classic examples of ionic pathways. The reaction is often initiated by protonation, leading to a carbocation that rearranges to a more stable structure, frequently driven by the relief of ring strain or the formation of a more substituted carbocation. msu.edu These 1,2-alkyl or hydride shifts are classified as stackexchange.com-sigmatropic shifts. msu.edu

Anionic Mechanisms: Base-catalyzed rearrangements can also occur. For example, the rearrangement of a substituted cyclopent-2-enone can proceed through a retro-aldol condensation mechanism, which involves anionic enolate intermediates formed by deprotonation. stackexchange.com

Radical Pathways: These reactions involve uncharged species with unpaired electrons.

Thermal Decomposition: During pyrolysis, the decomposition of cycloalkanes can be initiated by the abstraction of a hydrogen atom, forming an alkyl radical. This radical can then undergo further reactions, such as β-scission (cleavage of a C-C bond beta to the radical center), to form smaller, more stable molecules. researchgate.net

Photoredox Catalysis: Modern synthetic methods increasingly utilize radical pathways under mild conditions. Photoredox catalysis can initiate reactions through single electron transfer (SET), generating radical intermediates. For instance, tertiary alkyl radicals can be formed from specific precursors, which then engage in C-C bond-forming reactions. rsc.org Mechanistic studies of some palladium-catalyzed reactions also suggest the involvement of a hybrid pathway that has both radical and organometallic characteristics. organic-chemistry.org

Advanced Spectroscopic and Analytical Techniques for Structural and Stereochemical Elucidation of Cis 1,1,3,4 Tetramethylcyclopentane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including the detailed stereochemical assignment of cis-1,1,3,4-tetramethylcyclopentane. Through a combination of one-dimensional and multi-dimensional NMR experiments, it is possible to map out the proton and carbon framework of the molecule and deduce the relative orientation of the methyl groups.

While specific experimental NMR data for cis-1,1,3,4-tetramethylcyclopentane is not extensively published, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar substituted cyclopentanes. The cis-configuration of the methyl groups at positions 3 and 4, along with the gem-dimethyl groups at position 1, creates a unique magnetic environment for each nucleus, which can be resolved and assigned using advanced NMR methods.

Two-dimensional (2D) NMR techniques are crucial for unraveling the complex spin systems present in cis-1,1,3,4-tetramethylcyclopentane. scribd.com These experiments provide correlation maps that reveal through-bond and through-space connectivities between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For cis-1,1,3,4-tetramethylcyclopentane, COSY spectra would show correlations between the methine protons at C3 and C4 and the adjacent methylene (B1212753) protons of the cyclopentane (B165970) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.gov It allows for the unambiguous assignment of the chemical shift of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nist.gov HMBC is particularly useful for identifying quaternary carbons, such as C1 in cis-1,1,3,4-tetramethylcyclopentane, by observing correlations from the protons of the gem-dimethyl groups to the C1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. nist.gov For cis-1,1,3,4-tetramethylcyclopentane, NOESY is critical for confirming the cis stereochemistry. Key NOE cross-peaks would be expected between the protons of the methyl group at C3 and the protons of the methyl group at C4.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for cis-1,1,3,4-Tetramethylcyclopentane (Note: Chemical shifts are approximate and based on values for similar substituted cyclopentanes. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| C1 | - | ~45 | H-Me(gem) → C1, C2, C5 | - |

| C2 | ~1.3-1.5 | ~40 | H2-2 → C1, C3, C4 | H2-2 ↔ H-3, H-Me(gem) |

| C3 | ~1.6-1.8 | ~35 | H-3 → C2, C4, C5, C-Me(3) | H-3 ↔ H-4, H2-2, H2-5 |

| C4 | ~1.6-1.8 | ~35 | H-4 → C3, C5, C1, C-Me(4) | H-4 ↔ H-3, H2-5, H2-2 |

| C5 | ~1.3-1.5 | ~40 | H2-5 → C1, C4, C3 | H2-5 ↔ H-4, H-Me(gem) |

| Me(gem) | ~0.8-1.0 | ~25-30 | H-Me(gem) → C1, C2, C5 | H-Me(gem) ↔ H2-2, H2-5 |

| Me(3) | ~0.9-1.1 | ~15-20 | H-Me(3) → C3, C2, C4 | H-Me(3) ↔ H-3, H-4 |

| Me(4) | ~0.9-1.1 | ~15-20 | H-Me(4) → C4, C3, C5 | H-Me(4) ↔ H-4, H-3 |

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the envelope and twist forms. scribd.comlibretexts.org Variable temperature (VT) NMR studies can provide valuable information about the conformational dynamics of cis-1,1,3,4-tetramethylcyclopentane. rsc.orgnist.gov By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be used to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the interconversion between different conformers. researchgate.net At low temperatures, the interconversion may be slowed down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. ontosight.airsc.org

In cases of severe signal overlap or for the definitive assignment of complex spectra, isotopic labeling can be employed. uni.luacs.orgresearchgate.netnih.govresearchgate.net By selectively replacing certain atoms with their isotopes (e.g., ¹H with ²H or ¹²C with ¹³C), specific signals in the NMR spectrum can be identified or eliminated. For instance, the synthesis of a selectively deuterated analog of cis-1,1,3,4-tetramethylcyclopentane would simplify the ¹H NMR spectrum and aid in the assignment of the remaining proton signals. While a powerful technique, its application is dependent on the feasibility of the specific isotopic synthesis.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Table 2: Expected Vibrational Frequencies for cis-1,1,3,4-Tetramethylcyclopentane

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| C-H Stretch (sp³) | 2850-3000 | Stretching vibrations of C-H bonds in methyl and methylene groups. |

| CH₂ Bend (Scissoring) | 1450-1470 | Bending vibration of the methylene groups in the cyclopentane ring. |

| CH₃ Bend (Asymmetric) | ~1460 | Asymmetric bending of the methyl groups. |

| CH₃ Bend (Symmetric) | ~1375 | Symmetric "umbrella" bending of the methyl groups. |

| C-C Stretch | 800-1200 | Skeletal vibrations of the carbon-carbon bonds in the cyclopentane ring. |

Hyphenated Mass Spectrometry Techniques for Isomer Differentiation and Fragmentation Analysis (e.g., GC-MS/MS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgnih.gov When coupled with a separation technique like gas chromatography (GC), it becomes an invaluable tool for the analysis of complex mixtures and the differentiation of isomers. nih.gov

GC-MS analysis of cis-1,1,3,4-tetramethylcyclopentane would show a molecular ion peak (M⁺) at m/z 126, confirming its molecular formula of C₉H₁₈. nih.govnist.gov The fragmentation pattern is characteristic of saturated hydrocarbons and would involve the loss of alkyl fragments. The relative abundances of these fragment ions can sometimes be used to distinguish between different isomers of tetramethylcyclopentane. nist.govnist.gov

Tandem mass spectrometry (MS/MS) techniques, such as GC-MS/MS, can provide even more detailed structural information. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This can help to differentiate between isomers that might produce similar initial mass spectra.

Table 3: Predicted Key Mass Spectral Fragments for cis-1,1,3,4-Tetramethylcyclopentane

| m/z | Possible Fragment | Description |

| 126 | [C₉H₁₈]⁺ | Molecular Ion (M⁺) |

| 111 | [C₈H₁₅]⁺ | Loss of a methyl radical (•CH₃) |

| 97 | [C₇H₁₃]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 83 | [C₆H₁₁]⁺ | Loss of a propyl radical (•C₃H₇) |

| 69 | [C₅H₉]⁺ | Loss of a butyl radical (•C₄H₉) |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Further fragmentation |

X-ray Crystallography of Crystalline Derivatives for Definitive Solid-State Structure

The gold standard for the unambiguous determination of the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, thereby offering a definitive depiction of the molecular conformation and configuration in the solid state. For a non-crystalline compound like cis-1,1,3,4-Tetramethylcyclopentane at room temperature, this technique necessitates the preparation of a suitable crystalline derivative.

However, a comprehensive review of scientific literature and chemical databases indicates a notable absence of publicly available X-ray crystallographic data for any crystalline derivative of cis-1,1,3,4-Tetramethylcyclopentane. This informational gap signifies that the absolute solid-state structure of this specific isomer has not been experimentally determined and reported to date.

The process to achieve such a characterization would involve several critical steps. Initially, a chemical modification of cis-1,1,3,4-Tetramethylcyclopentane would be required to introduce functional groups capable of forming a stable, well-ordered crystalline lattice. This could involve, for example, the introduction of polar functional groups that promote intermolecular interactions such as hydrogen bonding or dipole-dipole interactions, which are often conducive to crystallization.

Once a suitable crystalline derivative is synthesized and single crystals of sufficient quality are grown, they can be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

The anticipated data from such an analysis would be presented in a crystallographic information file (CIF), containing detailed information such as the unit cell dimensions, space group, and atomic coordinates. A summary of key crystallographic parameters that would be expected from such a study is hypothetically presented in the table below.

Hypothetical Crystallographic Data for a Derivative of cis-1,1,3,4-Tetramethylcyclopentane

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | One of the seven crystal systems. |

| Space Group | P2₁/c | A common space group for chiral molecules. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 8.2 | Unit cell dimension. |

| c (Å) | 12.1 | Unit cell dimension. |

| β (°) | 95.5 | The angle of the unit cell. |

| Volume (ų) | 1035 | The volume of the unit cell. |

Furthermore, the analysis would provide definitive values for key bond lengths and angles within the cis-1,1,3,4-Tetramethylcyclopentane moiety, as illustrated in the hypothetical data table below.

Hypothetical Key Bond Lengths and Angles for the cis-1,1,3,4-Tetramethylcyclopentane Moiety

| Measurement | Hypothetical Value |

|---|---|

| C-C (ring) bond length (Å) | 1.53 - 1.55 |

| C-C (methyl) bond length (Å) | 1.52 - 1.54 |

| C-C-C (ring) bond angle (°) | 104 - 106 |

The acquisition of such empirical data would be invaluable. It would allow for the direct visualization of the puckering of the cyclopentane ring and the spatial relationship of the four methyl groups in the cis configuration. This would provide the ultimate experimental verification of the structural features inferred from other spectroscopic techniques like NMR and IR spectroscopy, and would serve as a crucial benchmark for computational chemistry models. Without such crystallographic data, the solid-state conformation of cis-1,1,3,4-Tetramethylcyclopentane remains a subject of theoretical prediction rather than established fact.

Computational Chemistry and Theoretical Modeling of Cis 1,1,3,4 Tetramethylcyclopentane

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are fundamental to understanding the electronic structure of cis-1,1,3,4-tetramethylcyclopentane, which in turn governs its reactivity. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For cis-1,1,3,4-tetramethylcyclopentane, DFT is instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

The cyclopentane (B165970) ring is not planar but exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. dalalinstitute.comscribd.comlibretexts.orglibretexts.orgunizin.orgyoutube.com The positions of the four methyl groups in the cis-1,1,3,4-isomer significantly influence the relative energies of these conformations. DFT calculations can precisely map the energy landscape of these conformers, identifying the global minimum energy structure and the energy barriers for interconversion between different puckered forms.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to perform the calculations. The results would provide the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer of cis-1,1,3,4-tetramethylcyclopentane.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Optimized Geometry of cis-1,1,3,4-Tetramethylcyclopentane (Envelope Conformation)

| Parameter | Value |

| C1-C2 Bond Length | 1.54 Å |

| C2-C3 Bond Length | 1.55 Å |

| C1-C5 Bond Length | 1.54 Å |

| C1-C(methyl) Bond Length | 1.54 Å |

| C-H Bond Length (average) | 1.09 Å |

| C2-C1-C5 Bond Angle | 103.5° |

| C1-C2-C3 Bond Angle | 104.0° |

| Dihedral Angle (C5-C1-C2-C3) | 25.0° |

Note: The values in this table are illustrative and represent typical outcomes of a DFT calculation for a substituted cyclopentane. Actual values would be derived from specific computational studies.

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energetic and structural predictions, albeit at a greater computational cost.

For cis-1,1,3,4-tetramethylcyclopentane, high-level ab initio calculations can be used to refine the geometries and relative energies of the different conformations predicted by DFT. This is particularly important for accurately determining the subtle energy differences between various puckered forms and the rotational barriers of the methyl groups. These high-accuracy calculations serve as a benchmark for less computationally expensive methods and are crucial for developing a deep understanding of the molecule's conformational preferences.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum mechanical methods provide high accuracy, they are computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more efficient way to explore the vast conformational space of flexible molecules like cis-1,1,3,4-tetramethylcyclopentane.

MM methods use a classical-mechanical model, representing atoms as balls and bonds as springs, with parameters derived from experimental data or high-level QM calculations. This approach allows for the rapid calculation of energies for a large number of conformations.

MD simulations build upon MM by incorporating the element of time, simulating the movement of atoms and molecules over a specific period. morressier.com This provides insights into the dynamic behavior of cis-1,1,3,4-tetramethylcyclopentane, such as the rates of conformational changes and the flexibility of the cyclopentane ring and its substituents. For instance, an MD simulation could reveal how the methyl groups rotate and how the ring puckers at a given temperature. Such simulations are particularly valuable in understanding the behavior of collections of molecules, for example, in the liquid state or as a lubricant. morressier.com

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties. For cis-1,1,3,4-tetramethylcyclopentane, key spectroscopic parameters can be calculated:

Vibrational Frequencies (Infrared and Raman Spectra): DFT and ab initio methods can calculate the vibrational frequencies corresponding to the stretching and bending of bonds. nih.gov These frequencies can be used to generate theoretical infrared (IR) and Raman spectra. Comparing these predicted spectra with experimental spectra helps in confirming the molecule's structure and identifying its characteristic vibrational modes.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. QM methods can predict the ¹H and ¹³C NMR chemical shifts for cis-1,1,3,4-tetramethylcyclopentane. The accuracy of these predictions is highly dependent on the chosen computational method and the inclusion of solvent effects.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for cis-1,1,3,4-Tetramethylcyclopentane

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value |

| IR Frequency (C-H stretch) | 2950-2980 cm⁻¹ | ~2960 cm⁻¹ |

| ¹³C NMR Chemical Shift (C1) | 45 ppm | Data not available |

| ¹³C NMR Chemical Shift (C3) | 38 ppm | Data not available |

| ¹H NMR Chemical Shift (CH₃ at C1) | 1.1 ppm | Data not available |

| ¹H NMR Chemical Shift (CH₃ at C3) | 0.9 ppm | Data not available |

Note: Predicted values are illustrative. Experimental data for this specific isomer is not widely available in public databases.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the potential chemical reactions of cis-1,1,3,4-tetramethylcyclopentane. This involves mapping the potential energy surface for a given reaction, identifying the reactants, products, and, crucially, the transition state. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For example, the thermal decomposition or oxidation of cis-1,1,3,4-tetramethylcyclopentane could be investigated. QM methods like DFT can be used to locate the structure of the transition state and calculate its energy. This information is vital for understanding the reaction mechanism and predicting the reaction rate. For instance, understanding the initiation mechanisms in the combustion of cyclopentane can be achieved through these modeling techniques. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. nih.gov In the context of cis-1,1,3,4-tetramethylcyclopentane, a QSRR model could be developed to predict a specific property, such as its boiling point or its retention time in gas chromatography, based on calculated molecular descriptors. jlu.edu.cnresearchgate.net

These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Examples of descriptors include molecular weight, solvent-accessible surface area, and various topological indices. By building a statistical model that correlates these descriptors with experimental data for a series of related compounds, the properties of cis-1,1,3,4-tetramethylcyclopentane could be predicted without the need for direct experimental measurement.

Conformational Analysis and Dynamics of Cis 1,1,3,4 Tetramethylcyclopentane

Cyclopentane (B165970) Ring Puckering and Preferred Conformational Isomers

The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of all carbon-hydrogen bonds. libretexts.orgscribd.com To alleviate this strain, the ring puckers, adopting non-planar conformations. The two most described puckered conformations for the parent cyclopentane are the "envelope" (with C_s symmetry) and the "twist" or "half-chair" (with C_2 symmetry). libretexts.orgacs.orgnih.gov

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, three carbon atoms are in a plane, with the other two displaced on opposite sides of this plane. For unsubstituted cyclopentane, these conformations are in a constant state of flux, interconverting rapidly through a process called pseudorotation, with a very low energy barrier. scribd.com

Steric and Electronic Influences of Methyl Substituents on Ring Conformation

The spatial arrangement of the four methyl groups in cis-1,1,3,4-tetramethylcyclopentane is the primary determinant of its conformational landscape. The "cis" designation indicates that the methyl groups at positions 3 and 4 are on the same side of the ring relative to each other. The geminal methyl groups at position 1 introduce significant steric bulk.

Steric hindrance, the repulsion between the electron clouds of non-bonded atoms or groups in close proximity, plays a crucial role. youtube.comchemistrysteps.com The molecule will favor conformations that place the bulky methyl groups in positions that minimize these repulsive interactions. In substituted cycloalkanes, substituents generally prefer to occupy equatorial-like positions over more sterically hindered axial-like positions.

In the case of cis-1,1,3,4-tetramethylcyclopentane, the cyclopentane ring will pucker in a way that maximizes the distance between the four methyl groups. The gem-dimethyl group at C1 will force a particular puckering of the ring. The cis-substituents at C3 and C4 will further constrain the possible low-energy conformations. The interplay between the gem-dimethyl group and the two vicinal cis-methyl groups will lead to a limited set of preferred conformations, moving away from the free pseudorotation observed in cyclopentane.

The electronic influence of the methyl groups, which are weakly electron-donating, is generally considered secondary to the steric effects in determining the conformational preferences of alkanes.

Experimental Methodologies for Determining Conformational Preferences

Several experimental techniques are employed to determine the conformational preferences of cyclic molecules. While specific data for cis-1,1,3,4-tetramethylcyclopentane is not available, the following methods are standard for such investigations:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis. acs.org The coupling constants between protons (³J_HH) are dependent on the dihedral angle between them, which can be related to the ring's conformation. The chemical shifts of the protons and carbons are also sensitive to their local environment, providing further clues about the molecule's three-dimensional structure. For a molecule like cis-1,1,3,4-tetramethylcyclopentane, variable-temperature NMR studies could potentially "freeze out" individual conformers, allowing for their individual characterization.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each conformer has a unique set of vibrational frequencies. By comparing the experimental spectrum with spectra calculated for different possible conformations, it is possible to identify the conformers present in a sample.

Gas-Phase Electron Diffraction (GED): This technique provides information about the bond lengths, bond angles, and torsional angles of molecules in the gas phase. It is particularly useful for determining the structure of molecules with a high degree of symmetry or a limited number of conformers.

Theoretical Prediction of Conformational Energy Minima and Barriers

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the conformational landscape of a molecule. acs.org Various theoretical methods can be used to calculate the energies of different conformations and the energy barriers between them.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. Force fields, which are sets of parameters that describe the interactions between atoms, are used to perform these calculations. MM methods are computationally inexpensive and are well-suited for exploring the conformational space of large molecules.

Quantum Mechanics (QM) Methods: These methods, including ab initio and density functional theory (DFT), are based on solving the Schrödinger equation. They are more computationally intensive than MM methods but can provide more accurate results, especially for electronic properties and transition states. By performing a potential energy surface (PES) scan, researchers can identify the stable conformers (energy minima) and the transition states that connect them.

For cis-1,1,3,4-tetramethylcyclopentane, theoretical calculations would be invaluable for identifying the lowest energy conformations. These calculations would likely show that conformations minimizing the steric strain from the four methyl groups are significantly lower in energy. The results of these calculations could then guide future experimental studies.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a computational study on the relative energies of possible conformers of cis-1,1,3,4-tetramethylcyclopentane.

| Conformer | Puckering Type | Relative Energy (kcal/mol) |

| A | Envelope | 0.00 |

| B | Twist | 1.5 |

| C | Envelope | 3.2 |

| D | Twist | 4.8 |

| Note: This table is for illustrative purposes only and is not based on actual experimental or calculated data for cis-1,1,3,4-tetramethylcyclopentane. |

Derivatization and Selective Functionalization Strategies of Cis 1,1,3,4 Tetramethylcyclopentane

Regioselective Oxidation and Reduction Reactions

The selective oxidation and reduction of cis-1,1,3,4-tetramethylcyclopentane and its derivatives are crucial for introducing functional groups that can serve as handles for further chemical transformations.

Regioselective oxidation of the cyclopentane (B165970) ring or its methyl substituents would likely require advanced catalytic systems capable of differentiating between the various C-H bonds. While specific studies on cis-1,1,3,4-tetramethylcyclopentane are not abundant in the literature, general principles of alkane oxidation can be applied. For instance, Gif-type systems, which utilize iron catalysts and an oxidant like hydrogen peroxide, have been explored for the functionalization of saturated hydrocarbons. acs.org These systems can generate carbon- and oxygen-centered radicals that can lead to the introduction of hydroxyl or carbonyl groups. acs.org The regioselectivity in such reactions is often influenced by the relative stability of the resulting radical intermediates.

In the context of derivatives, the stereoselective reduction of a cyclopentanone (B42830) precursor to cis-1,1,3,4-tetramethylcyclopentane is a key transformation. The reduction of substituted cyclopentanones often yields a mixture of diastereomeric alcohols. However, the use of chelating agents like ceric chloride (CeCl₃) with sodium borohydride (B1222165) (NaBH₄) can significantly enhance stereoselectivity. scielo.br This method, known as the Luche reduction, is particularly effective for the 1,2-reduction of α,β-unsaturated ketones and can also influence the stereochemical outcome of saturated ketone reductions by coordinating with oxygen-containing functional groups in the substrate. scielo.br

| Substrate | Reducing Agent | Conditions | Major Product Diastereomer | Diastereomeric Ratio | Reference |

| 2-Allyl-2-methylcyclopentanone | NaBH₄ | Methanol (B129727), 0°C | cis-alcohol | 3:1 | scielo.br |

| 2-Allyl-2-methylcyclopentanone | NaBH₄, CeCl₃·7H₂O | Methanol, 0°C | trans-alcohol | >99:1 | scielo.br |

| 2-(3-Hydroxypropyl)-2-methylcyclopentanone | NaBH₄ | Methanol, 0°C | cis-alcohol | 1:1.5 | scielo.br |

| 2-(3-Hydroxypropyl)-2-methylcyclopentanone | NaBH₄, CeCl₃·7H₂O | Methanol, 0°C | trans-alcohol | >99:1 | scielo.br |

Selective Halogenation and Organometallic Coupling Reactions

The introduction of a halogen atom onto the cis-1,1,3,4-tetramethylcyclopentane scaffold provides a versatile entry point for a wide range of functionalization reactions, most notably organometallic coupling.

Halogenation of alkanes typically proceeds via a free-radical mechanism, often initiated by UV light or heat. libretexts.orgbyjus.compressbooks.pubwordpress.comlibretexts.org The selectivity of this reaction is dependent on the stability of the resulting alkyl radical, with tertiary C-H bonds being more reactive than secondary, which are in turn more reactive than primary C-H bonds. In the case of cis-1,1,3,4-tetramethylcyclopentane, the C-H bonds at positions 3 and 4 are tertiary, making them the most likely sites for initial halogenation. However, the presence of multiple equivalent C-H bonds can lead to a mixture of mono- and poly-halogenated products. libretexts.orgbyjus.com

Once a halogenated derivative is obtained, organometallic coupling reactions can be employed to form new carbon-carbon bonds. The Corey-House synthesis, which utilizes lithium dialkylcuprates (Gilman reagents), is a powerful method for coupling alkyl halides with a variety of organometallic reagents. libretexts.orgmasterorganicchemistry.com This reaction is known to proceed with high yields and is tolerant of various functional groups. masterorganicchemistry.com For instance, a brominated derivative of cis-1,1,3,4-tetramethylcyclopentane could be coupled with a lithium dimethylcuprate to introduce an additional methyl group.

| Alkyl Halide | Organocuprate Reagent | Solvent | Product | Yield | Reference |

| 1-Iodobutane | Lithium di(n-butyl)cuprate | THF | Octane | 98% | masterorganicchemistry.com |

| (R)-2-Bromobutane | Lithium diphenylcuprate | Ether | (S)-2-Phenylbutane | 92% | masterorganicchemistry.com |

| Iodobenzene | Lithium di(n-butyl)cuprate | Ether | n-Butylbenzene | 75% | masterorganicchemistry.com |

Note: This table provides general examples of Corey-House coupling reactions to illustrate the methodology's potential for functionalizing halogenated derivatives of cis-1,1,3,4-tetramethylcyclopentane.

C-H Activation and Late-Stage Functionalization Approaches

Direct C-H activation has emerged as a transformative strategy for the functionalization of unactivated C-H bonds, offering a more atom- and step-economical alternative to traditional methods. nih.gov Late-stage functionalization (LSF) applies these and other chemoselective reactions to complex molecules at the final stages of a synthesis, enabling rapid diversification and the exploration of structure-activity relationships. acs.orgwikipedia.orgmpg.deacs.org

For saturated carbocycles like cis-1,1,3,4-tetramethylcyclopentane, transition metal-catalyzed C-H activation, particularly with palladium catalysts, has shown significant promise. nih.govscripps.edunih.gov These reactions often employ directing groups to control regioselectivity, guiding the catalyst to a specific C-H bond. nih.gov However, recent advances have focused on the development of ligands that can facilitate C-H activation at sites remote from any existing functional group, a significant challenge in saturated systems. scripps.edu For instance, palladium catalysts have been used for the arylation of C(sp³)–H bonds in the presence of a suitable directing group and an aryl halide. rsc.org

Electrochemical methods are also gaining prominence for late-stage functionalization, offering a green and efficient alternative to traditional reagents. acs.orgnih.gov Electrochemical allylic C-H oxidation has been successfully applied to a variety of terpenes, demonstrating the potential for selective oxidation of complex natural products. acs.orgnih.gov While cis-1,1,3,4-tetramethylcyclopentane lacks a double bond for allylic oxidation, related electrochemical methods could potentially be developed for the direct oxidation of its C-H bonds.

| Substrate | Catalyst/Reagent | Reaction Type | Product | Yield | Reference |

| Adamantane | Pd(OAc)₂ / 2-(pyridin-2-yl)isopropylamine | C-H Arylation | 1-Phenyladamantane | 85% | scripps.edu |

| Cyclohexane (B81311) | [(phen)M(X)]⁺ (M=Ni, Pd, Pt) | C-H Activation/Dehydrogenation | Benzene | - | nih.gov |

| Various Terpenes | Electrochemical Oxidation | Allylic C-H Oxidation | Oxidized Terpenes | Good | acs.orgnih.gov |

Note: The table showcases examples of C-H activation on various saturated and related systems to highlight the potential methodologies applicable to cis-1,1,3,4-tetramethylcyclopentane.

Ring Expansion and Contraction Methodologies from Related Precursors

Ring expansion and contraction reactions provide powerful strategies for accessing different ring sizes from readily available precursors. These transformations often proceed through carbocation rearrangements, such as the Wagner-Meerwein rearrangement. etsu.eduyoutube.comyoutube.comyoutube.com

A potential ring expansion route to a functionalized cyclohexane from a cis-1,1,3,4-tetramethylcyclopentane precursor could involve the formation of an exocyclic carbocation. For example, dehydration of a 1-(hydroxymethyl)-cis-1,1,3,4-tetramethylcyclopentane derivative under acidic conditions could lead to a primary carbocation that rearranges via expansion of the cyclopentane ring to a more stable tertiary carbocation within a newly formed cyclohexane ring. The stability of the resulting carbocation is a key driving force for such rearrangements. youtube.comyoutube.comyoutube.com

Conversely, ring contraction of a substituted cyclohexane can be a viable route to highly substituted cyclopentanes. rsc.orgetsu.edursc.orgntu.ac.ukchemistrysteps.com For instance, the Favorskii rearrangement of α-halocyclohexanones in the presence of a base can lead to the formation of cyclopentanecarboxylic acid derivatives. chemistrysteps.com Another approach involves the acid-catalyzed rearrangement of cyclohexane-1,2-diols (pinacol rearrangement), which can favor the formation of a cyclopentyl aldehyde. rsc.org The stereochemistry of the starting diol can significantly influence the migratory aptitude of the ring carbons and thus the efficiency of the ring contraction.

| Starting Material | Reagents/Conditions | Transformation | Product | Reference |

| 1-Methylcyclobutanol | H₃O⁺ | Ring Expansion | Cyclopentanol (B49286) | youtube.com |

| Cycloheptyl alcohol | HCl | Ring Contraction | 1-Chloro-1-methylcyclohexane | chemistrysteps.com |

| 2-Chlorocyclohexanone | NaOMe | Favorskii Rearrangement | Methyl cyclopentanecarboxylate | chemistrysteps.com |

| trans-1,2-Dimethylcyclohexane-1,2-diol | H₂SO₄ | Pinacol Rearrangement | 1-Acetyl-1-methylcyclopentane | rsc.org |

Note: This table illustrates general principles of ring expansion and contraction with examples from related cyclic systems.

Advanced Applications and Research Frontiers of Cis 1,1,3,4 Tetramethylcyclopentane in Specialized Chemical Fields

Role as a Model Compound for Studying Substituent Effects on Cycloalkane Chemistry

The stereochemistry and conformational behavior of cycloalkanes are fundamental concepts in organic chemistry. The presence of substituents on a cycloalkane ring introduces steric and electronic effects that influence the ring's conformation and, consequently, its physical and chemical properties. Cis-1,1,3,4-tetramethylcyclopentane serves as an excellent model compound for elucidating these substituent effects in five-membered ring systems.

The cyclopentane (B165970) ring is not planar; it adopts puckered conformations, such as the "envelope" and "half-chair," to relieve torsional strain. libretexts.org The energetic balance between angle strain and torsional strain in these conformations is subtle. The introduction of four methyl groups, as in cis-1,1,3,4-tetramethylcyclopentane, creates a more complex conformational landscape. The "cis" configuration of the methyl groups at positions 1 and 4, along with the gem-dimethyl group at position 1, introduces specific steric interactions that dictate the preferred conformation of the ring.

Detailed conformational analysis of substituted cyclopentanes, often employing computational methods and spectroscopic techniques like NMR, allows chemists to quantify the energetic penalties associated with different substituent arrangements. acs.org By studying a molecule like cis-1,1,3,4-tetramethylcyclopentane, where the substitution pattern is well-defined, researchers can gain insights into the non-bonding interactions (e.g., gauche-butane interactions, 1,3-diaxial-like interactions) that govern the conformational preferences of polysubstituted cyclopentanes. This fundamental understanding is crucial for predicting the structures and reactivities of more complex molecules containing cyclopentane rings, which are ubiquitous in natural products and pharmaceuticals.

Table 1: Key Conformational Features of Cyclopentane and its Derivatives

| Feature | Description | Relevance to cis-1,1,3,4-Tetramethylcyclopentane |

| Ring Puckering | Adopts non-planar conformations (envelope and half-chair) to minimize torsional strain. | The four methyl groups influence the degree and nature of the ring puckering. |

| Substituent Effects | Steric and electronic interactions of substituents determine the most stable conformation. | The cis-orientation of the methyl groups and the gem-dimethyl group create specific steric demands. |

| Torsional Strain | Arises from the eclipsing of bonds on adjacent carbon atoms. | Puckering helps to stagger some bonds, but residual torsional strain is present and influenced by the methyl groups. |

| Angle Strain | Deviation from the ideal tetrahedral bond angle of 109.5°. | The puckered conformations of cyclopentane have bond angles closer to the ideal, minimizing angle strain. libretexts.org |

Utilization as a Synthetic Building Block in Complex Molecule Construction (e.g., Natural Products)

The cyclopentane ring is a common structural motif in a vast array of natural products, particularly in the sesquiterpene family. nih.govrsc.org These compounds often exhibit significant biological activity, making them attractive targets for total synthesis. The synthesis of such complex molecules frequently relies on the use of pre-functionalized building blocks that contain a portion of the final carbon skeleton.

While direct utilization of cis-1,1,3,4-tetramethylcyclopentane as a starting material in a reported total synthesis is not prominently documented, its structural features are representative of the challenges and opportunities in constructing highly substituted cyclopentane rings. Synthetic strategies toward natural products containing these motifs often involve ring-closing reactions or cycloadditions to form the five-membered ring. columbia.edu

The knowledge gained from studying the reactivity and stereochemistry of model compounds like cis-1,1,3,4-tetramethylcyclopentane can inform the design of synthetic routes to more complex targets. For instance, understanding how the methyl substituents in cis-1,1,3,4-tetramethylcyclopentane direct the approach of reagents can be extrapolated to predict the stereochemical outcome of reactions on similar cyclopentane-based intermediates in a synthetic sequence.

Furthermore, the development of methods to selectively functionalize specific positions on a pre-existing cyclopentane ring is an active area of research. A molecule like cis-1,1,3,4-tetramethylcyclopentane, with its specific pattern of substitution, could serve as a testbed for developing new C-H activation or other functionalization reactions that can be applied to the synthesis of valuable compounds. The synthesis of bisabolane (B3257923) sesquiterpenes, for example, involves the construction of a substituted cyclohexane (B81311) ring, but the principles of controlling stereochemistry in cyclic systems are broadly applicable. mdpi.com

Integration into Advanced Materials and Polymer Science as Structural Motifs

The incorporation of specific molecular scaffolds into polymers can impart unique physical and chemical properties to the resulting materials. The rigid and well-defined three-dimensional structure of substituted cycloalkanes like cis-1,1,3,4-tetramethylcyclopentane makes them interesting candidates for inclusion as structural motifs in advanced materials and polymers.

One established method for incorporating cyclic structures into polymers is through ring-opening metathesis polymerization (ROMP). researchgate.netrsc.org While cyclopentene (B43876) is a common monomer in ROMP, the polymerization of substituted cyclopentenes can lead to polymers with tailored properties. The presence of the tetramethyl-substituted cyclopentane unit within a polymer backbone could influence chain packing, glass transition temperature, and mechanical properties. For example, the bulky and rigid nature of this motif could enhance the thermal stability of the polymer.

Research into the ROMP of ester-functionalized cyclopentenes has demonstrated the feasibility of creating functional polyolefins with regularly distributed side groups. rsc.org This suggests that cyclopentane derivatives with various functionalities can be polymerized to create materials with specific properties. While the direct polymerization of a saturated cycloalkane like cis-1,1,3,4-tetramethylcyclopentane is not possible via ROMP, the synthesis and polymerization of a related unsaturated derivative could be a viable route to incorporate this structural unit into a polymer chain.

The unique shape and stereochemistry of cis-1,1,3,4-tetramethylcyclopentane could also be exploited in the design of molecularly imprinted polymers or as a component of a larger, rigid monomer for the synthesis of polymers with high thermal stability and specific molecular recognition capabilities.

Fundamental Studies in Hydrocarbon Processing and Combustion Chemistry Related to Alicyclic Systems

The combustion of hydrocarbons is a process of immense practical importance, and a fundamental understanding of combustion chemistry is essential for developing cleaner and more efficient fuels. The structure of a hydrocarbon has a significant impact on its combustion properties, including ignition delay, flame speed, and the formation of pollutants.

Highly branched alkanes, for example, are known to have different combustion characteristics compared to their linear isomers. alevelchemistry.co.uk Saturated hydrocarbons generally produce a clean, blue flame upon complete combustion, while incomplete combustion can lead to the formation of soot and carbon monoxide. byjus.comyoutube.comncert.nic.in The study of well-defined model compounds like cis-1,1,3,4-tetramethylcyclopentane can provide valuable data for the development and validation of detailed kinetic models of combustion.

The National Institute of Standards and Technology (NIST) has compiled thermodynamic data for cis-1,1,3,4-tetramethylcyclopentane, including its heat of combustion. alevelchemistry.co.uk This type of data is crucial for understanding the energy release during combustion. Furthermore, studies on the pyrolysis and oxidation of cycloalkanes are important for understanding the initial steps of combustion and the formation of key intermediates. dtic.mil The specific bond dissociation energies and the potential reaction pathways for a molecule like cis-1,1,3,4-tetramethylcyclopentane are influenced by its unique structure, including the presence of a quaternary carbon center and the stereochemical arrangement of the methyl groups.

By studying the flame chemistry of such highly substituted alicyclic systems, researchers can gain a deeper understanding of how fuel structure affects the complex network of reactions that occur in a flame. This knowledge can contribute to the design of next-generation fuels with improved performance and reduced environmental impact.

Table 2: Investigated Properties of cis-1,1,3,4-Tetramethylcyclopentane

| Property | Investigating Body/Database | Relevance |

| Thermodynamic Properties | National Institute of Standards and Technology (NIST) | Fundamental data for chemical and combustion modeling. alevelchemistry.co.uk |

| Phase Change Data | NIST Chemistry WebBook | Important for understanding physical behavior and for process design. |

| IR Spectrum | NIST Chemistry WebBook | Used for structural elucidation and identification. |

| Mass Spectrum | NIST Chemistry WebBook | Provides information on fragmentation patterns, useful in analytical chemistry. |

| Gas Chromatography Data | NIST Chemistry WebBook | Used for separation and analysis of mixtures. |

Methodological Advancements in the Study of Substituted Cyclopentane Systems

Development of Novel Reagents and Catalysts for Cyclopentane (B165970) Synthesis and Functionalization

The construction of stereochemically complex cyclopentane rings has been a persistent challenge in organic synthesis. researchgate.net However, modern synthetic methods have provided a wealth of technologies for the controlled creation of these structures. researchgate.net

Recent progress has seen the emergence of various catalytic systems and reagents that facilitate the synthesis and functionalization of cyclopentane derivatives. For instance, nickel-catalyzed reductive cyclization/carboxylation of unactivated alkyl halides with CO2 under mild conditions has been developed. organic-chemistry.org Ruthenium(II) complexes have proven effective in converting 1,6-dienes into exo-methylenecyclopentanes with high yields and isomeric purity. organic-chemistry.org Furthermore, a Grubbs carbene complex in conjunction with trimethylsilyl (B98337) vinyl ether has been utilized for the cycloisomerization of dienes, leading to the formation of exo-methylene heterocyclic compounds that can serve as key intermediates for pharmacologically active molecules. organic-chemistry.org

Other notable advancements include:

The use of a (quinox)Ni catalyst with CH₂Cl₂/Zn as a C₁ component in cycloaddition reactions. organic-chemistry.org

A metal-free [3 + 2] cycloaddition of cyclopropyl (B3062369) ketones to alkenes catalyzed by a diboron(4) compound and a pyridine, yielding highly substituted cyclopentanes. organic-chemistry.org

Copper-catalyzed [3 + 2] cycloadditions of N-tosylcyclopropylamine with alkynes and alkenes under visible light, providing a straightforward route to aminated cyclopentene (B43876) and cyclopentane derivatives. organic-chemistry.org

A stereoselective formal [3 + 2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes catalyzed by a chiral Ti(salen) complex. organic-chemistry.org

The Pauson-Khand reaction, which utilizes a cobalt catalyst for the reaction of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, has been a valuable tool in the synthesis of natural products containing functionalized cyclopentane rings. oregonstate.edu

These methods, among others, have expanded the toolbox available to synthetic chemists, enabling the construction of a wide array of substituted cyclopentanes with a high degree of control over their stereochemistry. researchgate.net

Innovations in Spectroscopic Data Interpretation and Analytical Techniques

The characterization of substituted cyclopentanes, including the differentiation of stereoisomers like cis- and trans-1,1,3,4-tetramethylcyclopentane, relies heavily on spectroscopic and analytical techniques. nist.gov Innovations in these areas have been crucial for the unambiguous determination of molecular structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. The interpretation of NMR data, particularly the analysis of coupling constants (J-values) and nuclear Overhauser effects (NOEs), provides detailed information about the relative stereochemistry of substituents on the cyclopentane ring. For instance, the dependence of (2,3)J(CH) coupling constants on the dihedral angle can be used to infer the relative stereochemistry of ring substituents in cyclopentane derivatives. nih.gov A strong correlation exists between the magnitude of ³J(CH) and the dihedral angle between the hydrogen and the coupled carbon. nih.gov

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is another powerful tool for identifying and characterizing cyclopentane derivatives. nih.gov The fragmentation patterns observed in mass spectra can provide valuable structural information.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The NIST Chemistry WebBook contains IR spectral data for cis-1,1,3,4-tetramethylcyclopentane. nist.gov

The development of more sophisticated analytical techniques allows for the separation and identification of complex mixtures of isomers. These advancements are critical for ensuring the purity and correct stereochemical assignment of synthesized cyclopentane compounds.

Evolution of Computational Models for Small Ring Systems and Stereochemical Predictions

Computational chemistry has become an indispensable tool in the study of cyclic systems, including substituted cyclopentanes. The evolution of computational models allows for increasingly accurate predictions of molecular properties, conformations, and reaction outcomes.

For small ring systems, which can exhibit significant ring strain, accurate computational models are essential for understanding their structure and reactivity. The cyclopentane ring itself is not planar and exists in a dynamic equilibrium between envelope and half-chair conformations to relieve torsional strain. youtube.com Computational models can predict the preferred conformations of substituted cyclopentanes and the energy barriers between them.

A key application of computational modeling is the prediction of stereochemistry. nih.gov By calculating the relative energies of different stereoisomers, chemists can predict which isomer is more stable and likely to be the major product of a reaction. These predictions can guide synthetic planning and help in the interpretation of experimental results. For example, computational methods can be used to rationalize the diastereoselectivity observed in reactions that form multiple stereocenters on a cyclopentane ring. nih.gov

Furthermore, machine learning potentials are being developed to model the complex structures of materials containing ring systems, such as silicate (B1173343) glasses. arxiv.orgnih.gov These approaches can handle the structural complexity of amorphous materials and provide insights into the distribution of ring sizes. arxiv.orgnih.gov The development of databases of virtual ring systems, such as GDB4c, provides a vast landscape of unexplored chemical space for the design of new molecules with novel three-dimensional shapes. acs.org

The integration of experimental data with computational predictions provides a powerful approach to understanding the intricacies of substituted cyclopentane systems. nih.gov

Conclusion and Future Directions in Cis 1,1,3,4 Tetramethylcyclopentane Research

Synthesis of Key Academic Contributions and Discoveries

The body of academic work focusing exclusively on cis-1,1,3,4-tetramethylcyclopentane is limited. Much of what is known about this compound is derived from broader studies on the thermodynamics, spectroscopy, and synthesis of substituted cyclopentanes.

Initial characterization of cis-1,1,3,4-tetramethylcyclopentane and its stereoisomer, trans-1,1,3,4-tetramethylcyclopentane, has been facilitated by standard analytical techniques. Spectroscopic data, including infrared (IR) and mass spectrometry, are available in databases such as the NIST Chemistry WebBook, providing a foundational fingerprint for its identification. nist.govnist.gov These databases also provide key physical properties, as detailed in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 53907-60-1 | nist.gov |

| Molecular Formula | C9H18 | nist.gov |

| Molecular Weight | 126.2392 g/mol | nist.gov |

| IUPAC Name | cis-1,1,3,4-Tetramethylcyclopentane | nist.gov |